REACTION_SMILES
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[CH3:17][O:18][c:19]1[cH:20][c:21]2[c:26]([cH:27][cH:28]1)[C:25](=[CH2:29])[CH2:24][CH2:23][CH2:22]2.[CH3:34][OH:35].[CH:30]([Cl:31])([Cl:32])[Cl:33].[N+:13]([O-:14])([O-:15])=[O:16].[N+:4]([O-:5])([O-:6])=[O:7].[N+:9]([O-:10])([O-:11])=[O:12].[OH2:1].[OH2:2].[OH2:3].[Tl+3:8]>>[O:1]=[C:29]1[CH2:24][CH2:23][CH2:22][c:21]2[cH:20][c:19]([O:18][CH3:17])[cH:28][cH:27][c:26]2[CH2:25]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C1CCCc2cc(OC)ccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClC(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Tl+3]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc2c(c1)CCCC(=O)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |